Indomethacin heptyl ester Indomethacin heptyl ester Indomethacin heptyl ester is a N-acylindole.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005323
InChI: InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3
SMILES: CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Molecular Formula: C26H30ClNO4
Molecular Weight: 456.0 g/mol

Indomethacin heptyl ester

CAS No.:

Cat. No.: VC0005323

Molecular Formula: C26H30ClNO4

Molecular Weight: 456.0 g/mol

* For research use only. Not for human or veterinary use.

Indomethacin heptyl ester -

Molecular Formula C26H30ClNO4
Molecular Weight 456.0 g/mol
IUPAC Name heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Standard InChI InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3
Standard InChI Key PYBCHCVNKGZCOH-UHFFFAOYSA-N
SMILES CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Canonical SMILES CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Appearance Assay:≥98%A solution in methyl acetate

Chemical and Structural Properties

Molecular Characterization

Indomethacin heptyl ester (IUPAC name: heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate) is characterized by the esterification of indomethacin’s carboxylic acid group with a heptyl alcohol moiety. This modification confers increased lipophilicity, as evidenced by its partition coefficient (log P), which enhances membrane permeability and suitability for transdermal formulations .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>26</sub>H<sub>30</sub>ClNO<sub>4</sub>PubChem
Molecular Weight456.0 g/molAPExBIO
CAS Number282728-47-6PubChem
Solubility≤17 mg/mL in DMSO, ethanolAPExBIO
Log P (Octanol/Water)5.2 (estimated)Derived

The ester’s structure retains the indole backbone of indomethacin, critical for COX inhibition, while the heptyl chain reduces polarity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm successful esterification, with IR spectra showing the absence of the carboxylic acid O–H stretch (~3,500 cm<sup>−1</sup>) and the presence of ester C=O vibrations (~1,700 cm<sup>−1</sup>) .

Synthesis and Optimization

Esterification Methodology

The synthesis involves reacting indomethacin with heptyl halides (e.g., heptyl bromide) in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like tetrahydrofuran (THF) . Sulfuric acid catalysis, as described in analogous indomethacin ester syntheses, facilitates nucleophilic acyl substitution, with reaction progress monitored via thin-layer chromatography (TLC) . Purification by silica gel column chromatography (hexane:ethyl acetate, 7:3) yields the ester in moderate to high purity .

Figure 1: Synthesis Pathway

Indomethacin+Heptyl halideBase, THFH2SO4Indomethacin heptyl ester\text{Indomethacin} + \text{Heptyl halide} \xrightarrow[\text{Base, THF}]{\text{H}_2\text{SO}_4} \text{Indomethacin heptyl ester}

Yield and Scalability

Reported yields for similar indomethacin esters range from 54% (methyl ester) to 70% (isopropyl ester), suggesting that the heptyl derivative’s synthesis is feasible at scale . Optimization of reaction time (48–72 hours) and stoichiometry may further improve efficiency .

Pharmacological Profile

COX-2 Selectivity Mechanism

Indomethacin heptyl ester’s selectivity arises from steric and electronic interactions within the COX-2 active site. The heptyl chain occupies a hydrophobic pocket unique to COX-2, while the indole scaffold coordinates with arginine/tyrosine residues critical for arachidonic acid binding . This dual interaction suppresses prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) synthesis at nanomolar concentrations, contrasting with the parent compound’s nonselective COX-1/COX-2 inhibition .

Table 2: Pharmacokinetic Data

ParameterIndomethacin Heptyl EsterIndomethacin
COX-1 IC<sub>50</sub>>66 μM0.05 μM
COX-2 IC<sub>50</sub>0.04 μM0.75 μM
Selectivity Ratio (COX-2/COX-1)>1,65015

Anti-Inflammatory Efficacy

In murine models of inflammation, topical application of indomethacin heptyl ester ointment demonstrated a threefold increase in skin permeability compared to unmodified indomethacin, correlating with reduced edema and erythema . This enhanced transdermal delivery minimizes systemic exposure, potentially lowering gastrointestinal toxicity risks .

Therapeutic Applications

Inflammatory Disorders

Preclinical studies highlight its utility in arthritis and dermatitis, where localized COX-2 inhibition alleviates inflammation without impairing COX-1-dependent gastric mucosal protection . A 2025 murine study reported a 60% reduction in paw swelling after 7 days of topical treatment, outperforming commercial indomethacin gels .

Oncology and Multidrug Resistance

Emerging evidence suggests that indomethacin heptyl ester downregulates multidrug resistance protein 1 (MDR-1) in cancer cells, sensitizing them to chemotherapeutics like doxorubicin . Mechanistically, this involves inhibition of PGE<sub>2</sub>-mediated MDR-1 transcription, offering a adjuvant strategy in refractory cancers .

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